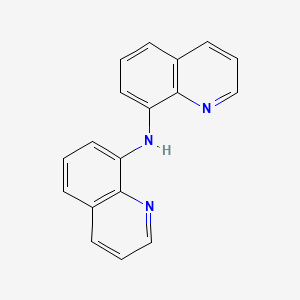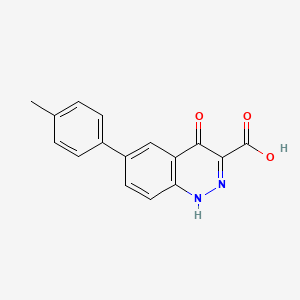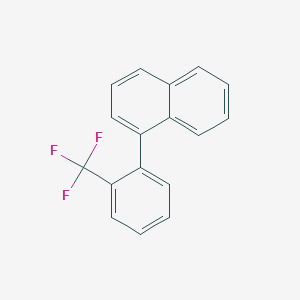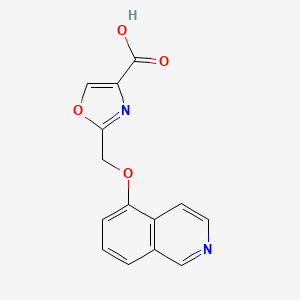
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one is a complex organic compound that features a pyranone ring structure. This compound is notable for its tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The process involves the formation of a silyl ether, which is stable under various reaction conditions.
Industrial Production Methods
. These systems offer better control over reaction conditions and can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The silyl ether group can be substituted using nucleophiles like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Imidazole, DMF, TBDMS-Cl
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one involves its role as a protecting group. The TBDMS group protects hydroxyl functionalities during various synthetic transformations, preventing unwanted side reactions. The compound can act both as an aldol donor and an aldol acceptor in stereocontrolled reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (tert-Butyldimethylsilyl)oxypropanol
- (tert-Butyldimethylsilyl)oxypropanoate
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-hydroxy-6-methyl-4H-pyran-4-one is unique due to its specific combination of a pyranone ring and a TBDMS protecting group. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex natural products and glycobiology.
Eigenschaften
Molekularformel |
C13H22O4Si |
|---|---|
Molekulargewicht |
270.40 g/mol |
IUPAC-Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-6-methylpyran-4-one |
InChI |
InChI=1S/C13H22O4Si/c1-9-7-10(14)12(15)11(17-9)8-16-18(5,6)13(2,3)4/h7,15H,8H2,1-6H3 |
InChI-Schlüssel |
WECXNONQHVJMED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(O1)CO[Si](C)(C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)



![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)

![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)



